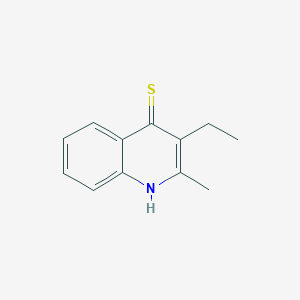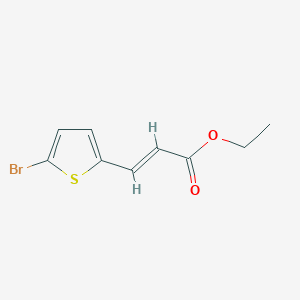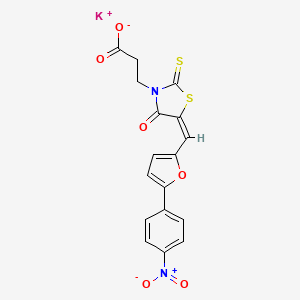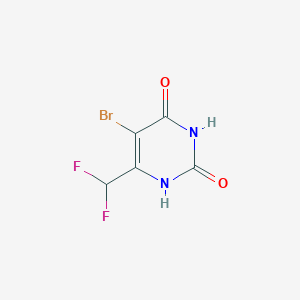![molecular formula C12H8Cl2O2S B13014231 3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride: is an organic compound characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a sulfonyl chloride group at the 2 position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and potential as an intermediate in the production of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonylation. One common method includes:
Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chlorine atom at the 3’ position.
Sulfonylation: The chlorinated biphenyl is then reacted with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 2 position. This reaction is typically carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Biphenyl is continuously fed into a reactor where it is chlorinated using chlorine gas in the presence of a catalyst.
Sulfonylation in Flow Reactors: The chlorinated biphenyl is then subjected to sulfonylation in a flow reactor, where chlorosulfonic acid is introduced in a controlled manner to achieve the desired product.
化学反应分析
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. Reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and polymers due to its reactivity and stability.
作用机制
The mechanism by which 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
相似化合物的比较
Similar Compounds
3’-Bromo-[1,1’-biphenyl]-2-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3’-Fluoro-[1,1’-biphenyl]-2-sulfonyl chloride: Contains a fluorine atom instead of chlorine.
2’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: Chlorine and sulfonyl chloride groups are positioned differently on the biphenyl core.
Uniqueness
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways where regioselectivity is crucial.
属性
分子式 |
C12H8Cl2O2S |
|---|---|
分子量 |
287.2 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H |
InChI 键 |
XOBKAVJSKRGBQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)




![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)

![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)



